Isotopic Purity and Enrichment: 13C4,15N3 Labeling vs. Deuterated d3 Analog
1-Methyluric Acid-[13C4,15N3] is manufactured with specified isotopic enrichment of 99% 13C4 and 98% 15N3, as documented in vendor technical datasheets . This seven-atom substitution (+7 Da) provides a mass difference well above the minimum requirement of +3 Da for unambiguous MS discrimination from the unlabeled analyte (MW 182.14 Da) . In contrast, the deuterated analog 1-Methyluric Acid-[d3] (+3 Da) is more susceptible to proton/deuterium exchange in protic solvents, potentially reducing effective mass difference and introducing quantitation error . The 13C/15N labeling on the purine backbone ensures label stability under all LC mobile phase conditions, whereas deuterium on exchangeable positions (e.g., nitrogen-bound) can undergo back-exchange [1].
| Evidence Dimension | Isotopic enrichment purity and mass shift magnitude |
|---|---|
| Target Compound Data | 99% 13C4 enrichment, 98% 15N3 enrichment; +7 Da mass shift |
| Comparator Or Baseline | 1-Methyluric Acid-[d3] (+3 Da mass shift, deuterium label) |
| Quantified Difference | +4 Da greater mass shift; elimination of H/D exchange risk on backbone positions |
| Conditions | Vendor Certificate of Analysis specifications; general principles of SIL-IS design |
Why This Matters
Higher mass shift and backbone 13C/15N labeling ensure unambiguous MS channel separation and eliminate solvent-exchange artifacts, critical for achieving <15% RSD in quantitative LC-MS/MS assays.
- [1] 干货丨稳定同位素内标物的选择. Antpedia. 2021 Aug 10. https://www.antpedia.com/news/20/n-2520520.html View Source
